molecular formula C14H15F3N2O2 B2520881 6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-81-9

6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2520881
CAS No.: 2034308-81-9
M. Wt: 300.281
InChI Key: GFAZVOZAMRLBIJ-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring:

    Spirocyclization: The spirocyclic structure is formed by cyclizing the intermediate compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl-pyridine core but lacks the spirocyclic structure.

    Pyrrolidine derivatives: Similar in terms of nitrogen-containing heterocycles but differ in their ring structures and functional groups.

Uniqueness

6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a trifluoromethyl-pyridine core with a spirocyclic structure, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

6-[4-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-2-5-18-11(6-9)19-7-10(12(20)21)13(8-19)3-1-4-13/h2,5-6,10H,1,3-4,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZVOZAMRLBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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